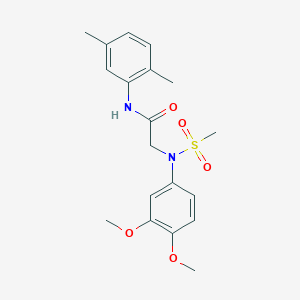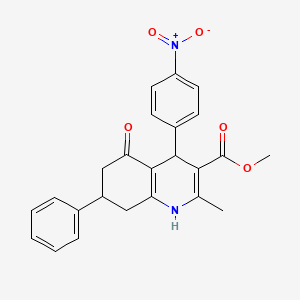![molecular formula C21H23NO3 B5050458 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide](/img/structure/B5050458.png)
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic uses. This compound was first synthesized in the 1980s and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Binding of 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide to the CB1 receptor leads to the activation of downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of MAP kinase pathways. These signaling events ultimately lead to the modulation of various physiological processes, including pain perception, appetite regulation, and mood.
Biochemical and Physiological Effects:
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has been shown to have a wide range of biochemical and physiological effects, many of which are mediated through its interaction with the CB1 receptor. Some of the most notable effects of 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide include the modulation of pain perception, appetite regulation, and mood. Additionally, 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has been shown to have anti-inflammatory properties and may have potential applications in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide in scientific research is its high affinity for the CB1 receptor, which allows for precise modulation of cannabinoid signaling pathways. Additionally, 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is a synthetic compound, which allows for greater control over its purity and concentration. However, one major limitation of using 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide in lab experiments is its potential for off-target effects, which can complicate data interpretation and make it difficult to draw definitive conclusions about the role of the endocannabinoid system in various physiological processes.
Future Directions
There are many potential future directions for research on 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide and its potential therapeutic uses. Some possible areas of investigation include the development of more selective CB1 receptor agonists, the investigation of the role of the endocannabinoid system in the regulation of immune function, and the development of novel therapies for inflammatory conditions. Additionally, further research is needed to better understand the potential risks and benefits of using 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide and other synthetic cannabinoids in scientific research.
Synthesis Methods
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide is typically synthesized using a multi-step process that involves the reaction of various chemical reagents. One common method involves the reaction of 2-methoxydibenzo[b,d]furan-3-carboxylic acid with cyclopentylmagnesium bromide, followed by the addition of N,N-dimethylformamide and acetic anhydride. The resulting product is then purified using chromatography techniques to obtain pure 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide.
Scientific Research Applications
3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has been used extensively in scientific research as a tool to investigate the endocannabinoid system and its role in various physiological processes. This compound has been shown to bind to the CB1 receptor with high affinity, leading to the activation of downstream signaling pathways. 3-cyclopentyl-N-(2-methoxydibenzo[b,d]furan-3-yl)propanamide has been used to study the effects of cannabinoid receptor activation on pain perception, appetite regulation, and mood.
properties
IUPAC Name |
3-cyclopentyl-N-(2-methoxydibenzofuran-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-24-20-12-16-15-8-4-5-9-18(15)25-19(16)13-17(20)22-21(23)11-10-14-6-2-3-7-14/h4-5,8-9,12-14H,2-3,6-7,10-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHRKRCEJFBQTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-5-{3-methoxy-4-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050375.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)

![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)
![{4-[(benzylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5050397.png)
![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5050407.png)

![4-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)thiomorpholine](/img/structure/B5050421.png)


![2-{methyl[5-(4-morpholinyl)-2,4-dinitrophenyl]amino}ethanol](/img/structure/B5050434.png)
![3-(4-chlorophenyl)-11-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5050441.png)
![ethyl 2-[(4-chlorobenzoyl)amino]-5-[(isopropylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B5050455.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B5050471.png)